molecular formula C10H11FO3 B2365847 Methyl 2-(2-fluoro-4-methoxyphenyl)acetate CAS No. 91361-58-9

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Cat. No.: B2365847
CAS No.: 91361-58-9
M. Wt: 198.193
InChI Key: YAKUWANKCCMBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It has a molecular formula of C10H11FO3 and a molecular weight of 198.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group (COOCH3) attached to a phenyl ring, which is further substituted with a fluoro (F) atom and a methoxy (OCH3) group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 198.19 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Structure and Properties

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate's chemical properties have been studied, including its planar acetate anion structure and the presence of a fluorophenyl group. Such studies are essential in understanding the compound's reactivity and potential applications (Burns & Hagaman, 1993).

Applications in Chromatography

This compound has been explored for its use in high-performance liquid chromatography (HPLC). Its derivatives are useful as fluorogenic labeling reagents for HPLC, aiding in the detection of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis and Crystal Structure

Research includes the synthesis of novel compounds containing a methyl 2-(methoxyimino) acetate moiety, demonstrating the versatility of this compound in synthesizing complex molecules (Liu et al., 2014).

Radiochemistry Applications

Studies have also focused on synthesizing radio-labeled derivatives of this compound for potential applications in medical imaging and receptor studies (Vos & Slegers, 1994).

Synthesis of Pharmaceutical Intermediates

The compound is used in synthesizing intermediates for pharmaceuticals, demonstrating its importance in drug development (Zhou Yu, 2002).

Enantioselective Synthesis

Its derivatives have been synthesized with high enantioselectivity, which is crucial in the production of chirally pure pharmaceuticals (Imashiro & Kuroda, 2001).

Properties

IUPAC Name

methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKUWANKCCMBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (2-fluoro-4-methoxyphenyl)acetic acid (500 mg, 2.72 mmol) in toluene (20 mL) was added MeOH (3 mL) and TMS diazomethane (2.04 mL of a 2M solution in hexanes, 4.08 mmol). After 15 min, the reaction was quenched by the addition of HOAc (250 μL). The reaction was diluted with EtOAc (100 mL) and washed with saturated NaHCO3 (2×25 mL) and brine (25 mL). The organic layer was dried (Na2SO4), filtered and concentrated. Purification of the residue by flash chromatography (0 to 25% EtOAc/hexanes) afforded methyl (2-fluoro-4-methoxyphenyl)acetate. 1H NMR (500 MHz, CDCl3): δ 7.15 (t, J=8.6 Hz, 1H), 6.62-6.68 (m, 2H), 3.78 (s, 3H), 3.70 (s, 3H), 3.60 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.